molecular formula C20H27N5O B4987162 6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No. B4987162
M. Wt: 353.5 g/mol
InChI Key: CDHFBQXYZDDKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EPPTB and is a selective inhibitor of glycogen synthase kinase 3 (GSK-3).

Scientific Research Applications

EPPTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. It has been found to inhibit the activity of GSK-3, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic effects in various diseases.

Mechanism of Action

EPPTB is a selective inhibitor of GSK-3, which is a serine/threonine kinase involved in various cellular processes. GSK-3 is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by EPPTB leads to the activation of various downstream signaling pathways, which have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
EPPTB has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. EPPTB has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. Additionally, EPPTB has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

EPPTB has several advantages for lab experiments. It is a selective inhibitor of GSK-3, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. EPPTB is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, EPPTB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, EPPTB has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on EPPTB. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and diabetes. Another direction is to study the downstream signaling pathways activated by inhibition of GSK-3 by EPPTB. Additionally, future research could focus on improving the solubility of EPPTB in aqueous solutions to increase its usefulness in lab experiments.

Synthesis Methods

The synthesis of EPPTB involves the reaction of 6-bromo-N-(3-(2-pyridinyl)propyl)nicotinamide with 4-ethylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, which is then purified using column chromatography.

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-2-24-12-14-25(15-13-24)19-9-8-17(16-23-19)20(26)22-11-5-7-18-6-3-4-10-21-18/h3-4,6,8-10,16H,2,5,7,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHFBQXYZDDKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.